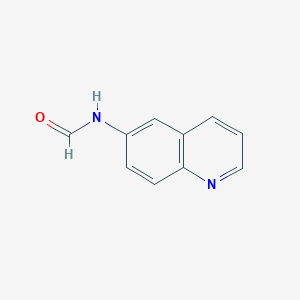

N-(quinolin-6-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

N-quinolin-6-ylformamide |

InChI |

InChI=1S/C10H8N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-7H,(H,12,13) |

InChI Key |

GXMFHKURQBVGGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC=O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Derivatization from Quinoline (B57606) Precursors

Strategies Involving Quinoline N-Oxides

Research into the functionalization of quinoline N-oxides has led to effective methods for introducing formamido groups onto the quinoline scaffold. A notable example is the molecular iodine-catalyzed regioselective insertion of isocyanides into the C2–H bond of quinoline N-oxides. researchgate.netresearchgate.net This metal-free approach allows for the synthesis of N-(quinolin-2-yl)formamides under relatively mild conditions. researchgate.netresearchgate.netx-mol.com The reaction typically involves treating the quinoline N-oxide with an isocyanide in the presence of a catalytic amount of iodine in a solvent like DMF at elevated temperatures. researchgate.netresearchgate.net While this method is efficient for producing various C2-formamidated quinolines, it is not a direct pathway to N-(quinolin-6-yl)formamide, as it functionalizes a carbon atom of the ring rather than an existing amino group at the 6-position. researchgate.netresearchgate.net

Formylation of Aminoquinoilnes

The most direct and common method for the synthesis of this compound is the N-formylation of 6-aminoquinoline (B144246). This transformation can be accomplished using a variety of formylating agents and catalytic systems.

Common Formylating Agents and Conditions:

Formic Acid: Heating 6-aminoquinoline with formic acid is a straightforward method for N-formylation. nih.gov This reaction can often be performed without a solvent or in a high-boiling solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark trap. mdpi.com The use of catalysts such as melamine-trisulfonic acid can promote the reaction under solvent-free conditions at moderate temperatures (e.g., 60 °C). nih.gov

Ethyl Formate (B1220265): This reagent offers a mild and efficient alternative for formylation. The reaction between 6-aminoquinoline and ethyl formate can produce the desired formamide (B127407) in high yield, often with a simple acid-base workup for purification. mdpi.com Unlike methods using strong acids, this approach avoids protonation of the quinoline nitrogen, which can enhance the nucleophilicity of the primary amine. mdpi.com

Triethyl Orthoformate: In the presence of an acid catalyst, such as sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄–SiO₂), triethyl orthoformate serves as an effective formylating agent. mdpi.com This heterogeneous catalytic system allows for rapid reaction times and high yields, with the catalyst being easily recyclable. mdpi.com

Other Reagents: While various advanced formylation protocols exist, including those using reagents like chloral (B1216628) or 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT), the simpler methods using formic acid or its esters are generally sufficient for the formylation of anilines and aminoquinolines. mdpi.commdpi.com

It is worth noting that the reactivity of aminoquinolines in formylation reactions can be influenced by the position of the amino group. For instance, in certain manganese-catalyzed formylation systems using oxalic acid as a CO surrogate, heteroaromatic amines such as 3-aminoquinoline (B160951) and 8-aminoquinoline (B160924) have been reported to give low product yields. acs.org

Table 1: Comparison of Formylation Methods for Amines (Applicable to 6-Aminoquinoline)

| Formylating Agent | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Formic Acid | None or Acid Catalyst (e.g., Melamine-Trisulfonic Acid) | Heating (e.g., 80-100 °C) | Simple, readily available reagent | Requires heating, water removal may be necessary |

| Ethyl Formate | None | Reflux | Mild conditions, high yield, simple workup | Slower than some other methods |

| Triethyl Orthoformate | Immobilized H₂SO₄ | Reflux (65 °C) | Fast reaction, high yield, recyclable catalyst | Requires catalyst preparation |

| Formic Acid/Acetic Anhydride | None | N/A | In-situ formation of a more reactive acylating agent | Can be unsuccessful due to reagent instability |

Mechanistic Investigations of Synthesis Routes

The mechanisms governing the synthesis of this compound depend on the chosen reagents and catalysts. The pathways generally involve the activation of the formylating agent followed by nucleophilic attack by the amino group of 6-aminoquinoline.

Proposed Reaction Intermediates (e.g., Iminium ions)

In many formylation reactions, activated intermediates are key to the process. While not always involving stable, isolable species, the formation of transient electrophilic intermediates is a common theme.

For formylations using formic acid, particularly under acidic catalysis, the reaction is believed to proceed through the protonation of the formic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of the nitrogen atom in 6-aminoquinoline. Following the nucleophilic addition, a tetrahedral intermediate is formed. The elimination of a water molecule from this intermediate yields the final this compound product. nih.gov

In reactions like the Vilsmeier-Haack formylation, which uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride, a distinct electrophilic intermediate known as the Vilsmeier reagent (an iminium ion, [ClCH=N(CH₃)₂]⁺) is formed. wikipedia.org Although this is typically used for the formylation of activated aromatic rings to produce aldehydes, the principle of an activated iminium species as the key electrophile is a central concept in formylation chemistry.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a crucial role in dictating the reaction pathway and efficiency.

Acid Catalysts: In the formylation of 6-aminoquinoline with formic acid or its derivatives, acid catalysts like melamine-trisulfonic acid or immobilized sulfuric acid serve to activate the formylating agent. nih.govmdpi.com The catalyst protonates the carbonyl oxygen of the formylating agent (e.g., formic acid), which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the amine, lowering the activation energy of the reaction and increasing the reaction rate. nih.gov

Iodine (in N-Oxide reactions): In the C2-formamidation of quinoline N-oxides (a related but distinct reaction), molecular iodine acts as a catalyst. The proposed mechanism involves the initial nucleophilic attack of the isocyanide on the quinoline N-oxide. This is followed by a rearrangement that is facilitated by iodine, ultimately leading to the formamide product at the C2 position. researchgate.netresearchgate.net

Metal Catalysts: In some advanced formylation or related reactions, transition metals like gold or cobalt are employed. For instance, gold nanoparticles have been shown to catalyze the reductive N-formylation of quinolines to N-formyltetrahydroquinolines using formic acid as both the hydrogen source and the formylating agent. fudan.edu.cn Cobalt complexes have also been used for the reductive formylation of N-heteroarenes. researchgate.net In these cases, the metal center plays a key role in activating the substrates and facilitating the transfer of hydride and formyl groups.

Formylating Reagents: The reagent itself is the source of the formyl group. Simple reagents like formic acid can act as both the formyl source and a protic medium. nih.gov Esters like ethyl formate or orthoesters like triethyl orthoformate provide the formyl group via a nucleophilic acyl substitution mechanism, releasing ethanol (B145695) as a byproduct. mdpi.commdpi.com

Chemical Transformations and Reactivity

Reactions at the Formamide (B127407) Group

The formamide group, -NHCHO, is a functional group with characteristic reactivity, including susceptibility to hydrolysis and challenges in direct functionalization of the nitrogen atom.

The formyl group in N-(quinolin-6-yl)formamide can be removed through hydrolysis to yield the corresponding primary amine, 6-aminoquinoline (B144246). This deformylation is a common transformation for formamides, which are often used as protecting groups for amines. The reaction is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by water. Theoretical studies on formamide hydrolysis suggest a mechanism that can involve the initial protonation of the nitrogen atom, forming a transient HCONH3+ cation, which then undergoes attack by a water molecule or hydroxide (B78521) ion to cleave the C-N bond. nih.gov

In addition to chemical methods, enzymatic hydrolysis of formamides is also known. Enzymes like formamidase catalyze the hydrolysis of the amide bond to release formate (B1220265) and ammonia, a principle that could be applied to N-aryl formamides. nih.gov

Table 1: General Conditions for Deformylation of N-Aryl Formamides

| Reagent/Condition | Description |

|---|---|

| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | Protonation of the carbonyl group facilitates nucleophilic attack by water, leading to the cleavage of the amide bond. |

| Basic Hydrolysis (e.g., NaOH, KOH) | Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage. |

Direct functionalization of the nitrogen atom in this compound, such as through alkylation or acylation, is generally challenging. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity.

Attempts to directly alkylate or arylate the formamide nitrogen often require harsh conditions and may lead to undesired side reactions or cleavage of the formyl group. For instance, in a modified Goldberg reaction for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and N-alkyl(aryl)formamides, the formamide acts as a precursor to the amine, with the formyl group being cleaved in situ by methanolysis or hydrolysis. mdpi.com This highlights the lability of the formyl group under conditions that might otherwise promote N-functionalization.

More complex transformations, such as copper-catalyzed intramolecular C-H oxidation/acylation of formyl-N-arylformamides to produce indoline-2,3-diones, demonstrate that reactivity can be achieved under specific catalytic conditions, though this does not represent a simple functionalization of the amide nitrogen. nih.gov

Table 2: Challenges in N-Functionalization of this compound

| Factor | Description |

|---|---|

| Low Nucleophilicity | Resonance delocalization of the nitrogen lone pair into the carbonyl group reduces its availability for nucleophilic attack. |

| Competing O-Alkylation | Under certain conditions, alkylating agents may react at the more nucleophilic carbonyl oxygen. |

| Formyl Group Lability | The conditions required for N-functionalization can often lead to the cleavage (deformylation) of the amide bond. mdpi.com |

Reactions on the Quinoline (B57606) Ring System

The quinoline ring is an aromatic system that can undergo substitution reactions. The position and nature of these substitutions are influenced by the electronic properties of the existing substituent, in this case, the formamido group at the 6-position.

Electrophilic Aromatic Substitution (EAS)

The formamido group (-NHCHO) is an activating and ortho, para-directing substituent for electrophilic aromatic substitution. libretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of an electrophile.

In this compound, the formamido group is on the benzo-fused portion of the quinoline ring. Therefore, it will direct incoming electrophiles to the positions ortho and para to itself, which are positions 5 and 7. The quinoline ring system itself is generally less reactive towards electrophiles than benzene (B151609), especially the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. nih.gov Thus, electrophilic substitution will preferentially occur on the carbocyclic (benzene) ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Major Products |

|---|---|---|

| Nitration | NO₂⁺ | N-(5-nitroquinolin-6-yl)formamide and N-(7-nitroquinolin-6-yl)formamide |

| Halogenation | Br⁺, Cl⁺ | N-(5-bromoquinolin-6-yl)formamide and N-(7-bromoquinolin-6-yl)formamide |

| Sulfonation | SO₃ | 6-formamidoquinoline-5-sulfonic acid and 6-formamidoquinoline-7-sulfonic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | N-(5-acylquinolin-6-yl)formamide and N-(7-acylquinolin-6-yl)formamide |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically occurs on electron-deficient aromatic rings, often requiring the presence of a good leaving group. In the quinoline system, the pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. The presence of the activating formamido group at position 6 further disfavors nucleophilic attack on the carbocyclic ring.

Therefore, for SNAr to occur on this compound, a leaving group would need to be present on the pyridine ring (e.g., at position 2 or 4). The formamido group at position 6 would have a relatively minor electronic influence on the reactivity of the pyridine ring compared to substituents located directly on that ring.

The structure of this compound can serve as a scaffold for the construction of more complex, polycyclic heterocyclic systems. This often involves reactions that utilize both the substituent and the adjacent positions on the quinoline ring.

The pyrrolo[3,4-b]quinolinone core is a significant heterocyclic structure. While direct synthesis from this compound is not prominently documented, related syntheses provide a blueprint for how such a transformation could be achieved. A robust strategy for the synthesis of pyrrolo[3,4-b]quinolin-1-one derivatives involves the reaction of o-alkynylquinolinecarbonitriles. researchgate.net

A plausible, though hypothetical, route starting from this compound to a related pyrrolo[3,4-b]quinolinone isomer could involve the following steps:

Directed ortho-metalation: Treatment with a strong base (e.g., n-butyllithium) could lead to deprotonation at the C5 position, directed by the formamido group.

Introduction of a one-carbon electrophile: Quenching the lithiated intermediate with a formylating agent (e.g., dimethylformamide) would introduce an aldehyde group at the C5 position, yielding N-(5-formylquinolin-6-yl)formamide.

Reductive cyclization: Subsequent treatment with a reducing agent could induce cyclization between the formyl group at C5 and the formamide at C6 to form the fused pyrrolone ring.

Alternatively, a known synthesis of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one involves heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide and formic acid. nih.gov This suggests that if this compound were functionalized with a carbaldehyde at an adjacent position (C5 or C7), a similar intramolecular cyclization could potentially be induced.

Ring Fusion Reactions to Form Polycyclic Systems

Redox Chemistry Involving the Quinoline Moiety

The quinoline ring system is redox-active and can undergo both oxidative and reductive transformations under specific conditions.

Oxidative Processes (e.g., Aerobic dehydrogenation)

The quinoline moiety in this compound is an aromatic system and is therefore already in a relatively high oxidation state. The reverse reaction, the oxidation of a 1,2,3,4-tetrahydroquinoline (B108954) to a quinoline, is a fundamental transformation. organic-chemistry.org This aerobic dehydrogenation is a key step in many synthetic sequences and highlights the thermodynamic stability of the aromatic quinoline ring. nih.gov

This transformation is frequently accomplished using transition metal catalysts, with palladium-based systems being particularly common. rsc.org Synergistic Pd/Cu catalysis has also been shown to be effective. nih.gov Other catalytic systems employ cobalt, iron, or iridium complexes. diva-portal.orgacs.org Furthermore, metal-free approaches have been developed, utilizing organocatalysts or nitrogen/phosphorus co-doped porous carbon materials under aerobic conditions, presenting a greener alternative. rsc.orgnih.gov These reactions typically use molecular oxygen from the air as the terminal oxidant. acs.org

Reductive Transformations

The pyridine ring of the quinoline moiety is susceptible to reduction, most commonly yielding the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is of significant synthetic utility, as tetrahydroquinolines are prevalent scaffolds in pharmacologically active compounds. thieme-connect.com A wide array of catalytic systems has been developed to achieve this reduction chemoselectively.

Catalytic hydrogenation can be performed using various hydrogen sources, including hydrogen gas (H₂), formic acid, hydrosilanes, and Hantzsch esters. fudan.edu.cnresearchgate.netnih.gov Base metals, such as cobalt, have been employed as heterogeneous catalysts, often generated in situ from precursors like cobalt(II) acetate (B1210297) and zinc powder. thieme-connect.com Noble metal catalysts based on gold, ruthenium, and iridium are also highly effective. fudan.edu.cnresearchgate.netrsc.org Iodine has been reported as a catalyst for the reduction of quinolines with hydroboranes under mild conditions. rsc.org Additionally, non-covalent activation using agents like hexafluoroisopropanol (HFIP) can facilitate the reduction by activating the quinoline nitrogen through hydrogen bonding. rsc.org These methods often tolerate a variety of functional groups, allowing for the selective reduction of the quinoline ring. nih.govrsc.org

Table 4: Catalytic Systems for the Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines

| Catalyst System | Hydrogen Source | Key Features |

| Co(OAc)₂ / Zn | H₂ (pressure) | Heterogeneous, in situ prepared catalyst. thieme-connect.com |

| Au/TiO₂ | Formic Acid | Gold nanoparticle catalyst, selective reduction. fudan.edu.cn |

| Au/TiO₂ | Hydrosilane / Ethanol (B145695) | Solvent-free conditions, moderate to excellent yields. researchgate.net |

| Ru(η³-methallyl)₂(cod)–PhTRAP | H₂ | Asymmetric hydrogenation, yields chiral tetrahydroquinolines. rsc.org |

| Iodine (I₂) | Pinacolborane (HBpin) | Metal-free catalysis under mild conditions. rsc.org |

| Boric Acid | Hantzsch Ester | Promoted transfer hydrogenation, tolerates reducible groups. nih.gov |

| Cobalt-amido complex | Ammonia Borane | Partial hydrogenation to 1,2-dihydroquinolines at room temp. nih.gov |

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.deunimi.it While a specific crystal structure for N-(quinolin-6-yl)formamide is not available in the cited literature, its structural properties can be inferred from studies on closely related compounds. asianpubs.orgnih.govchemmethod.com

Molecular Conformation and Torsion Angles

The conformation of this compound is primarily defined by the rotational freedom around two key single bonds: the C(6)-N(formyl) bond and the N-C(formyl) amide bond. The quinoline (B57606) ring system itself is expected to be largely planar.

The amide bond (N-C=O) in formamides possesses a significant double-bond character due to resonance. This restricts rotation, leading to two possible planar conformers: the E (trans) and Z (cis) rotamers. In most N-arylformamides, the Z conformer, where the formyl proton and the aryl group are on the same side of the C-N bond, is often sterically hindered. Therefore, the E (trans) conformation is typically more stable and prevalent in the solid state.

Table 1: Expected Conformational Parameters for this compound This table is illustrative and based on general values for similar amide compounds.

| Parameter | Description | Expected Value/State |

|---|---|---|

| Amide Conformation | Orientation around the N-C(formyl) bond | Predominantly E (trans) |

| Quinoline-Formamide Torsion | Dihedral angle between the two ring systems | Non-zero, dependent on crystal packing forces |

Supramolecular Assembly through Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves into a stable, repeating three-dimensional lattice. This supramolecular assembly is directed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the formamide (B127407) N-H group (donor) and the carbonyl oxygen (O=C) of a neighboring molecule. This N-H···O=C interaction is a classic and robust motif in amides, often leading to the formation of one-dimensional chains or centrosymmetric dimers. researchgate.net Additionally, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

C-H···π Interactions: These weaker hydrogen bonds involve C-H bonds from the quinoline or formyl groups acting as donors and the aromatic π-system of an adjacent quinoline ring acting as an acceptor. researchgate.netrsc.org Such interactions play a crucial role in stabilizing the crystal packing, often influencing the stacking of the aromatic rings.

The interplay of these interactions dictates the final crystal structure, maximizing packing efficiency and thermodynamic stability. acs.org

Polymorphism and Co-crystallization

Polymorphism: This phenomenon describes the ability of a compound to exist in more than one crystal structure. d-nb.info Given the conformational flexibility around the C-N single bond and the variety of possible intermolecular interactions (e.g., chains vs. dimers), it is plausible that this compound could exhibit polymorphism under different crystallization conditions. Different polymorphs can have distinct physical properties.

Co-crystallization: The presence of strong hydrogen bond donor (N-H) and acceptor (C=O, quinoline-N) sites makes this compound a suitable candidate for forming co-crystals. ijlpr.com Co-crystallization with other molecules, particularly those containing complementary functional groups like carboxylic acids, could be achieved through the formation of robust heteromeric synthons, such as the acid-pyridine interaction. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a fundamental tool for studying the structure and dynamics of molecules in solution. auremn.org.br

Rotational Barriers and Rotameric Forms

As previously mentioned, the partial double-bond character of the amide C-N bond hinders free rotation, creating a significant energy barrier. mdpi.com This barrier is high enough that the interconversion between the E and Z rotamers is slow on the NMR timescale at room temperature. nih.gov

Consequently, the ¹H and ¹³C NMR spectra of this compound are expected to show two distinct sets of signals, one for each rotamer. The relative intensity of these signals would correspond to the population ratio of the two forms in the given solvent. For example, one would expect to see two separate signals for the formyl proton and for the quinoline protons closest to the formamide substituent. mdpi.com

Dynamic NMR Studies

Dynamic NMR (DNMR) experiments at variable temperatures can be used to quantify the energy barrier of rotation. ut.ee As a sample of this compound is heated, the rate of interconversion between the E and Z rotamers increases. This is observed in the NMR spectrum as a broadening of the initially sharp, separate signals for each rotamer.

At a specific temperature, known as the coalescence temperature (Tc), the signals for a given nucleus in the two rotamers merge into a single, broad peak. Above this temperature, the interconversion is so rapid that the NMR spectrometer detects only a single, time-averaged signal. researchgate.net The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. mdpi.com Studies on similar amides have established rotational barriers that are readily measurable by this technique. nih.gov

Regarding tautomerism, the amide-imidic acid equilibrium (H-N-C=O ⇌ N=C-O-H) is a theoretical possibility. However, for simple formamides, the amide tautomer is vastly more stable than the imidic acid form, and the latter is generally not observed in significant concentrations under normal conditions. acs.org Therefore, the dynamic behavior observed in the NMR spectrum of this compound would be dominated by rotameric interconversion rather than tautomerism.

Chemical Shift Anisotropy

Chemical Shift Anisotropy (CSA) is a phenomenon in nuclear magnetic resonance (NMR) spectroscopy where the magnetic shielding of a nucleus, and thus its chemical shift, depends on the orientation of the molecule with respect to the external magnetic field. This effect is particularly pronounced for nuclei in non-symmetrical electronic environments, such as those in carbonyl groups and aromatic rings.

In this compound, two primary sources of significant chemical shift anisotropy are the formamide group and the quinoline ring system. The carbonyl bond (C=O) of the formamide moiety creates a strong anisotropic magnetic field. Nuclei located in the "shielding cone" above and below the plane of the carbonyl group will experience an upfield shift (to lower ppm), while nuclei in the plane of the group will be deshielded and shifted downfield (to higher ppm). organicchemistrydata.org

Similarly, the aromatic quinoline ring generates a powerful ring current when placed in a magnetic field. This current induces a secondary magnetic field that deshields protons on the exterior of the ring, causing them to resonate at a higher chemical shift. organicchemistrydata.org

The interplay of these anisotropic effects is crucial for the complete structural assignment of this compound. Furthermore, due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to the possible existence of cis and trans rotamers. The spatial proximity of the formyl proton to the quinoline ring differs in these rotamers, which can result in distinct chemical shifts, with differences of up to 0.9 ppm being observed in similar formamide structures depending on the proton's proximity to the carbonyl oxygen. organicchemistrydata.org

Table 1: Predicted Anisotropic Effects on Protons in this compound

| Proton(s) | Source of Anisotropy | Predicted Effect |

| Formyl Proton (-CHO) | Quinoline Ring Current | Deshielding (Downfield Shift) |

| Amide Proton (-NH-) | Carbonyl Group (C=O) | Deshielding (Downfield Shift) |

| Quinoline Ring Protons | Ring Current, Carbonyl Group | Strong Deshielding (Downfield Shift) |

Other Advanced Spectroscopic Techniques (Beyond Basic Identification)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Nature

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. tudublin.ienih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds. nih.gov While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govamericanpharmaceuticalreview.com These techniques are complementary; for instance, polar bonds with strong dipole moment changes (like C=O) typically yield strong IR signals, whereas non-polar, symmetric bonds often produce strong Raman signals. americanpharmaceuticalreview.com

For this compound, the vibrational spectra would be dominated by characteristic bands from the formamide and quinoline moieties. The amide group would exhibit a prominent N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a very strong band in the IR spectrum, appearing around 1650-1700 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations also provide key diagnostic information. americanpharmaceuticalreview.com

The quinoline fragment would contribute aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net The specific frequencies and intensities of these bands are sensitive to the substitution pattern and intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which can cause band broadening and shifts to lower frequencies. nih.gov

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Amide | 3300-3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Quinoline | 3000-3100 | Medium-Weak | Strong |

| C=O Stretch (Amide I) | Formamide | 1650-1700 | Strong | Medium |

| C=C/C=N Ring Stretches | Quinoline | 1400-1600 | Medium-Strong | Strong |

| N-H Bend (Amide II) | Amide | 1510-1570 | Medium-Strong | Weak |

| C-N Stretch | Amide | 1200-1350 | Medium | Medium |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo electronic excitation. uobabylon.edu.iq

This compound contains two main chromophoric systems: the extensive π-conjugated quinoline ring and the formamide group. The quinoline system is expected to give rise to intense absorption bands in the UV region due to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline derivatives, these bands typically appear at various wavelengths, with strong absorptions often observed below 350 nm. researchgate.net

The formamide group also contributes to the electronic spectrum. The lone pair of electrons on the nitrogen atom and the oxygen atom of the carbonyl group can undergo n → π* transitions, where a non-bonding electron is excited into a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and can sometimes be masked by them. uobabylon.edu.iqscielo.org.za The conjugation between the formamide group and the quinoline ring can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores, indicating a smaller HOMO-LUMO energy gap. scielo.org.zaresearchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected λmax Region (nm) |

| π → π | π → π | Quinoline Ring | 220-350 |

| n → π | n → π | Formamide (C=O) | 280-320 |

| Charge Transfer | π (Quinoline) → π* (Formamide) | Conjugated System | >300 |

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental composition. High-resolution mass spectrometry, particularly when coupled with techniques like electron ionization (EI), allows for the detailed study of molecular fragmentation pathways. researchgate.net

Upon ionization in an EI-MS experiment, this compound (molar mass: 172.18 g/mol ) would form a molecular ion (M⁺•) at m/z 172. The subsequent fragmentation would likely be dictated by the stability of the resulting ions and neutral losses. A primary and highly probable fragmentation pathway involves the cleavage of the relatively weak N-C(formyl) bond.

Key proposed fragmentation steps include:

Loss of the formyl radical (•CHO): This would lead to the formation of a stable quinolin-6-amine cation at m/z 143.

Loss of carbon monoxide (CO): An alternative initial fragmentation could be the loss of a neutral CO molecule from the molecular ion, resulting in a radical cation at m/z 144, corresponding to the 6-aminoquinoline (B144246) radical cation. This is a common fragmentation pattern for amides.

Fragmentation of the Quinoline Ring: The quinoline nucleus itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da), leading to further fragment ions at lower m/z values. aip.org

The relative abundance of these fragment ions in the mass spectrum provides a structural fingerprint for the molecule. researchgate.net

Table 4: Proposed Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 172 | [this compound]⁺• | [C₁₀H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 144 | [6-aminoquinoline]⁺• | [C₉H₈N₂]⁺• | M⁺• - CO |

| 143 | [quinolin-6-amine]⁺ | [C₉H₇N₂]⁺ | M⁺• - •CHO |

| 117 | [C₈H₇N]⁺• | [C₈H₇N]⁺• | [C₉H₈N₂]⁺• - HCN |

| 116 | [C₈H₆N]⁺ | [C₈H₆N]⁺ | [C₉H₇N₂]⁺ - HCN |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the structural and electronic characteristics of organic molecules. nih.gov Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to achieve a balance between computational cost and accuracy for systems like quinoline (B57606) derivatives. researchgate.net

Table 1: Predicted Key Geometrical Parameters for N-(quinolin-6-yl)formamide This table represents typical parameters that would be calculated through geometry optimization.

| Parameter | Description | Expected Finding |

|---|---|---|

| C-N (Amide) Bond Length | The length of the bond between the formyl carbon and the amide nitrogen. | Shows partial double bond character due to resonance. |

| C=O (Amide) Bond Length | The length of the carbonyl bond in the formamide (B127407) group. | Typical double bond length, influenced by conjugation. |

| C-N (Quinoline) Bond Angle | The C-N-C angle within the pyridine (B92270) ring of the quinoline moiety. | Consistent with sp² hybridization, approximately 120°. |

| Dihedral Angle (Quinoline-Formamide) | The angle between the plane of the quinoline ring and the plane of the formamide group. | Indicates the degree of co-planarity, which affects electronic conjugation. A small dihedral angle suggests a nearly planar molecule. nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its location indicates the center of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the center of electrophilicity. youtube.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system and the lone-pair-bearing atoms (N and O) of the formamide group. The LUMO would likely be delocalized across the aromatic π-system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Table 2: Frontier Molecular Orbital Parameters for this compound This table outlines the FMO parameters and their significance that would be derived from DFT calculations.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. Higher values indicate stronger nucleophilicity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. Lower values indicate stronger electrophilicity. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates kinetic stability, chemical reactivity, and optical properties. A smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic charge distribution on the molecular surface. uni-muenchen.de It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack. bhu.ac.in The map illustrates the electrostatic potential experienced by a positive point charge, with different colors representing different potential values. deeporigin.com

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., acidic protons). These are susceptible to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the formamide group and the nitrogen atom of the quinoline ring, highlighting their roles as hydrogen bond acceptors and sites of electrophilic interaction. mdpi.com A region of positive potential (blue) would be anticipated around the N-H proton of the formamide group. bhu.ac.in

Conceptual DFT provides a framework to quantify global and local reactivity through various descriptors. These indices are derived from the change in electron density and help predict the most reactive sites within a molecule. researchgate.net

Fukui Functions: These are used to determine local reactivity. The nucleophilic Fukui function (f+) identifies sites susceptible to nucleophilic attack, while the electrophilic Fukui function (f-) points to sites prone to electrophilic attack. researchgate.net

Local Softness: Related to the Fukui function, this index also helps in identifying the most reactive sites in a molecule.

Electrophilicity Index (ω): This global reactivity descriptor measures the energy stabilization when a molecule acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Calculations for this compound would likely show that the carbonyl carbon has a high f+ value, making it a primary site for nucleophilic attack. The quinoline nitrogen and formamide oxygen atoms would be expected to have high f- values, marking them as sites for electrophilic attack.

Table 3: Local Reactivity Descriptors for this compound This table describes key reactivity indices and their predicted application to the molecule.

| Descriptor | Symbol | Predicted Reactive Site on this compound |

|---|---|---|

| Nucleophilic Fukui Function | f+ | Identifies sites for nucleophilic attack (e.g., the carbonyl carbon). |

| Electrophilic Fukui Function | f- | Identifies sites for electrophilic attack (e.g., the quinoline nitrogen and carbonyl oxygen). |

| Dual Descriptor | Δf(r) | Provides a clearer distinction between nucleophilic and electrophilic sites than individual Fukui functions. researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This approach allows for the identification of intermediates and, crucially, transition states. For a molecule like this compound, computational modeling could be applied to understand its synthesis, such as the formylation of 6-aminoquinoline (B144246), or its participation in subsequent chemical transformations.

A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. Locating and characterizing this state is key to understanding the kinetics and feasibility of a chemical reaction.

Computational transition state analysis involves:

Locating the Transition State Structure: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculation: A vibrational frequency analysis is performed on the located structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants (the activation energy, Ea) is calculated. This value is directly related to the reaction rate.

For a hypothetical reaction involving this compound, such as its hydrolysis, computational analysis could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond, identifying the transition state and energy barrier for each step.

Reaction Energetics and Kinetics

A comprehensive understanding of the chemical reactivity of this compound would necessitate the computational investigation of its reaction energetics and kinetics. This would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of its reactions.

Key parameters that would be calculated include:

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined by locating the transition state structure on the potential energy surface.

Reaction Enthalpies (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic or endothermic.

Rate Constants (k): Calculated using transition state theory, these constants quantify the speed of a chemical reaction.

Such studies would provide valuable insights into the stability of this compound and its propensity to undergo various chemical transformations, such as hydrolysis of the formamide group or electrophilic substitution on the quinoline ring. However, at present, there are no specific published studies detailing these parameters for this compound.

Conformational Analysis and Tautomerism Modeling

The three-dimensional structure and potential isomeric forms of this compound are crucial for understanding its chemical behavior. Computational modeling provides a powerful tool to explore these aspects.

Energy Profiles of Conformational Isomers

This compound possesses rotational freedom around the single bond connecting the formamide group to the quinoline ring. This can give rise to different conformational isomers. Computational methods would be employed to:

Perform conformational searches: Systematically or stochastically exploring the potential energy surface to identify stable conformers.

Calculate relative energies: Determining the energy differences between various conformers to predict their relative populations at thermal equilibrium.

Analyze steric and electronic effects: Understanding the factors that govern the conformational preferences, such as steric hindrance between the formyl proton and the quinoline ring, and electronic interactions like hyperconjugation.

While general principles of conformational analysis are well-established, specific energy profiles and dihedral angle preferences for this compound have not been reported in the literature.

Tautomeric Equilibria in Different Phases

Tautomerism, the interconversion of structural isomers, is a potential phenomenon for this compound, particularly involving the formamide group (amide-imidol tautomerism). Computational studies would aim to:

Identify potential tautomers: Proposing plausible tautomeric forms of the molecule.

Calculate relative stabilities: Using quantum chemical methods to determine the energy differences between the tautomers in the gas phase.

Incorporate solvent effects: Employing continuum or explicit solvent models to predict how the tautomeric equilibrium might shift in different solvent environments, as the polarity of the solvent can preferentially stabilize one tautomer over another.

Currently, there is no specific computational or experimental data available in the literature that quantifies the tautomeric equilibria for this compound in various phases.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for the characterization of chemical compounds.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) for this compound. This process typically involves:

Geometry optimization: Obtaining the lowest energy structure of the molecule using methods like DFT.

Calculation of magnetic shielding tensors: Using methods such as Gauge-Including Atomic Orbitals (GIAO).

Conversion to chemical shifts: Referencing the calculated shielding tensors to a standard compound (e.g., tetramethylsilane) to obtain the predicted chemical shifts.

These predicted spectra can aid in the assignment of experimental NMR signals and can be particularly useful for distinguishing between different isomers. However, no studies specifically reporting the theoretically predicted NMR chemical shifts for this compound were found.

A hypothetical data table for predicted versus experimental chemical shifts would look like this:

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1' | Data not available | Data not available |

| C2 | Data not available | Data not available |

| ... | ... | ... |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency calculations can:

Predict the positions of vibrational bands: This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates.

Aid in the assignment of experimental spectra: By correlating calculated vibrational modes with observed absorption bands.

Confirm the nature of stationary points: Ensuring that an optimized geometry corresponds to a true minimum (no imaginary frequencies) on the potential energy surface.

While the theoretical calculation of vibrational frequencies is a standard computational technique, a specific analysis for this compound is not available in the current body of scientific literature.

A representative data table for calculated vibrational frequencies would be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity | Description |

| 1 | Data not available | Data not available | N-H stretch |

| 2 | Data not available | Data not available | C=O stretch |

| 3 | Data not available | Data not available | Quinoline ring C-H bend |

| ... | ... | ... | ... |

Advanced Applications in Chemical Science and Materials

Role as Ligands in Coordination Chemistry

The quinoline (B57606) moiety is a well-established building block in the design of ligands for coordination chemistry. scispace.com The nitrogen atom in the quinoline ring provides a potent coordination site for metal ions. scirp.org Compounds like N-(quinolin-6-yl)formamide can act as versatile ligands, with the quinoline nitrogen being the primary donor atom. The formamide (B127407) group can also potentially participate in coordination, offering additional binding modes and stability to the resulting metal complexes.

The design of metal complexes using quinoline-based ligands is a subject of extensive research due to the diverse pharmacological and material applications of the resulting compounds. scispace.comnih.gov The synthesis of these complexes typically involves the reaction of a quinoline derivative with a metal salt in a suitable solvent.

The general synthetic strategy involves dissolving the quinoline ligand, such as this compound, in a solvent like ethanol (B145695) or a dimethylformamide (DMF)/methanol mixture, followed by the addition of a metal(II) salt (e.g., chlorides or sulfates). bepls.comnih.gov The reaction mixture is often refluxed for several hours to ensure completion. bepls.com The resulting metal complexes precipitate out of the solution and can be collected by filtration, washed, and dried. bepls.comnih.gov The stoichiometry of the complexes, commonly found to be 1:1 or 1:2 (metal:ligand), can be influenced by the reaction conditions and the nature of the metal ion and ligand. scirp.orgnanobioletters.com

Table 1: Examples of Metal Complexes with Quinoline-Based Ligands

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Resulting Geometry | Reference(s) |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar | scirp.org |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |

| Pd(II) | Isatinic quinolyl hydrazone | 1:1, 1:2, 2:1 | Square Planar | nih.gov |

| Zn(II) | Fluoroquinoline derivative | 1:2 | Not specified | nih.gov |

| Co(II) | Fluoroquinoline derivative | 1:2 | Not specified | nih.gov |

This table is illustrative of complex formation with quinoline derivatives and is not specific to this compound.

Quinoline derivatives are effective chelating agents, forming stable complexes with a variety of transition metals. scirp.orgnih.gov The nitrogen atom of the quinoline ring and another donor atom, such as the oxygen in a hydroxyl or formamide group, can form a stable chelate ring with the metal ion. scirp.org The stability of these complexes is a key factor in their utility.

Studies on various quinoline complexes show they are typically solid, colored, and stable in air and moisture at room temperature. nanobioletters.com The thermal stability of such complexes has been investigated using thermogravimetric analysis (TGA). nanobioletters.com Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for characterizing the complexation. For instance, in FT-IR spectra, a shift in the C=N stretching vibration of the quinoline ring upon complexation indicates the involvement of the nitrogen atom in bonding with the metal ion. scirp.org The molar conductance measurements of the complexes in solvents like DMF can determine their electrolytic nature, with most quinoline complexes found to be non-electrolytes. nih.gov

Precursor in the Synthesis of Functional Organic Materials

This compound serves as a valuable intermediate in the synthesis of more complex functional organic molecules, particularly those with interesting photophysical properties like chalcones. The quinoline scaffold itself is a key component in materials designed for optical applications. rsc.org

The quinoline structure is a known chromophore incorporated into various dye molecules. Azo dyes, for example, have been synthesized using quinoline derivatives. The typical synthesis involves diazotization of an amino-substituted quinoline or a related precursor, followed by coupling with a phenol (B47542) derivative to produce the final azo dye. niscpr.res.inresearchgate.net The resulting compounds often exhibit intense colors. The formamide group in this compound can be hydrolyzed to the corresponding amine (6-aminoquinoline), which can then be used as a starting material for such dyes.

Chalcones, which are α,β-unsaturated ketones, are another important class of compounds that function as pigments and are precursors to flavonoids, contributing significantly to the yellow pigmentation in many plants. rsc.org The synthesis of quinolinyl chalcones often involves a Claisen-Schmidt condensation between a quinoline carbaldehyde and an appropriate ketone. rsc.orgrsc.org These chalcone (B49325) structures form a donor-acceptor-donor (D-A-D) core that undergoes intramolecular charge transfer (ICT), a key mechanism for their color and photophysical properties. rsc.org The solvent Dimethyl Formamide (DMF) is often used in these syntheses and is also noted for its ability to dissolve pigments of low solubility, enhancing the characteristics of dyes. made-in-china.com

Quinoline derivatives are increasingly explored for their use in optoelectronic materials, including organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The photophysical properties of these materials can be finely tuned by modifying the electron donor or acceptor groups within the molecular structure. rsc.org

Chalcones derived from quinolines are of particular interest. rsc.org They possess a ketoethylenic chain connecting two aromatic rings, which often constitutes an intramolecular charge transfer (ICT) system. rsc.org This feature is fundamental to their application in optoelectronics. The photophysical properties, such as maximum absorption wavelength (λmax) and fluorescence, are highly dependent on solvent polarity and the nature of substituents on the aromatic rings. rsc.orgnih.gov For example, novel bis-quinolin-3-yl chalcones exhibit λmax values from 215 nm to 290 nm and show positive solvatochromism. rsc.orgrsc.org The presence of electron-withdrawing groups like a nitro group can cause a significant blue shift in the absorption spectrum and may lead to fluorescence quenching. rsc.orgrsc.org

Table 2: Photophysical Properties of Selected Quinolone Chalcones in Different Solvents

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Chalcone 4 | THF | 434 | 502 | 68 |

| Chalcone 4 | EtOH | 465 | 563 | 98 |

| Chalcone 5a | THF | 445 | 523 | 78 |

| Chalcone 5a | EtOH | 465 | 606 | 141 |

| Chalcone 5b | THF | 443 | 525 | 82 |

| Chalcone 5b | EtOH | 464 | 604 | 140 |

Data adapted from a study on 7-(diethylamino)quinolone chalcones, demonstrating solvatochromic effects. nih.gov

The synthetic flexibility of quinoline allows for the creation of a vast number of derivatives with tailored properties, making them promising candidates for developing new and efficient optoelectronic materials. nih.gov

Intermediate in Agrochemical Synthesis

The quinoline scaffold is present in a number of compounds with applications in agriculture, particularly as fungicides and antimicrobial agents. organic-chemistry.org While direct evidence for this compound in specific commercial agrochemicals is not prominent in the reviewed literature, its role as a synthetic intermediate is plausible given the established bioactivity of the quinoline core. The synthesis of complex N-heterocycles, including analogues of fungicidal agents, often relies on functionalized quinoline precursors. organic-chemistry.org For instance, nitro compounds, which can be derived from formamides, are important intermediates in the synthesis of agrochemicals. researchgate.net The development of synthetic routes to various substituted quinolines is an active area of research, partly driven by the need for new agrochemical agents. organic-chemistry.org

Based on the conducted research, there is currently no available information regarding the application of the specific chemical compound "this compound" as a catalyst or as a component of a catalytic system.

Therefore, the section on "," subsection "6.4. Applications in Catalysis (as a catalyst or part of a catalytic system)," cannot be completed at this time due to the absence of relevant scientific literature. Further research would be required to investigate the potential catalytic properties of this particular compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing N-(quinolin-6-yl)formamide and related N-arylformamides is a primary area of future research. researchgate.netrsc.org Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents. Future efforts will likely focus on the principles of green chemistry, aiming to reduce waste and energy consumption. rsc.org

Key areas of exploration include:

Catalytic Systems: Investigating novel catalytic systems, such as those based on earth-abundant metals or metal-free catalysts, to promote the formylation of 6-aminoquinoline (B144246) with high efficiency and selectivity. researchgate.net The use of supported nanoparticles as catalysts also presents a promising avenue for recyclable and sustainable processes. researchgate.net

Alternative Formylating Agents: Exploring the use of safer and more sustainable formylating agents to replace traditional reagents. This could include the utilization of carbon dioxide as a C1 source in reductive carbonylation reactions. researchgate.net

Flow Chemistry: The application of continuous flow technologies offers significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. sioc-journal.cnmdpi.com Research into optimizing flow reactor setups for this specific transformation is a promising direction. sioc-journal.cn

A comparative analysis of potential sustainable synthetic routes is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Nanoparticle Catalysis | High activity, recyclability, potential for high selectivity. researchgate.net | Catalyst deactivation, cost of noble metal catalysts. |

| Metal-Free Catalysis | Lower cost, reduced metal contamination in products. researchgate.net | Often requires stoichiometric reagents, may have lower turnover numbers. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scale-up. sioc-journal.cnmdpi.com | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations. |

Exploration of Undiscovered Reactivity Pathways

The formamide (B127407) moiety in this compound presents a versatile functional group for further chemical transformations. Future research should aim to explore novel reactivity pathways beyond its traditional role as a protecting group or precursor to amines.

Potential areas for investigation include:

C-H Activation: Investigating the direct functionalization of the quinoline (B57606) ring or the formyl group through C-H activation strategies. This could lead to the efficient synthesis of more complex derivatives with unique properties.

Photocatalysis: Utilizing visible-light photocatalysis to initiate novel reactions involving this compound. acs.orgacs.org This approach could enable transformations that are not accessible through traditional thermal methods, such as the generation of carbamoyl (B1232498) radicals for cross-coupling reactions. acs.org

Cyclization Reactions: Designing and exploring intramolecular cyclization reactions involving the formamide group and the quinoline scaffold to construct novel heterocyclic systems. rsc.orgbeilstein-journals.org

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of this compound at the molecular level. tandfonline.combioline.org.brarabjchem.org Advanced computational modeling will be crucial for guiding experimental work and accelerating the discovery of new applications.

Future computational studies could focus on:

Predicting Reactivity: Employing density functional theory (DFT) and other quantum chemical methods to predict the most likely sites of reaction and to elucidate the mechanisms of known and novel transformations. tandfonline.combioline.org.brarabjchem.org This can help in designing more efficient synthetic routes and in understanding unexpected reaction outcomes.

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the molecular structure of this compound derivatives with their physical, chemical, and biological properties. bioline.org.brnih.govnih.gov This will be invaluable for the rational design of new molecules with desired characteristics.

Simulating Complex Environments: Using molecular dynamics (MD) simulations to study the behavior of this compound in different solvent environments or its interaction with biological macromolecules. arabjchem.org This can provide insights into its potential applications in areas such as materials science and medicinal chemistry.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. tandfonline.combioline.org.brarabjchem.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. bioline.org.brnih.govnih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and interactions of the molecule in various environments. arabjchem.org |

Integration with Emerging Chemical Technologies

The integration of this compound chemistry with emerging technologies will be key to unlocking its full potential. This involves moving beyond traditional batch chemistry and embracing innovative approaches that offer greater efficiency, precision, and sustainability.

Areas for integration include:

Automated Synthesis: Developing automated platforms for the synthesis and screening of this compound derivatives. This would enable high-throughput experimentation and accelerate the discovery of new compounds with desired properties.

3D Printing in Chemistry: Utilizing 3D printing to create custom microreactors and other chemical apparatus optimized for the synthesis and analysis of this compound. sioc-journal.cn

Machine Learning: Applying machine learning algorithms to analyze large datasets from computational and experimental studies to predict reaction outcomes, optimize reaction conditions, and identify promising new molecular structures.

By addressing these research directions and overcoming the associated challenges, the scientific community can pave the way for new discoveries and applications centered around the versatile chemical compound, this compound.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield | Key Conditions | Purification Steps | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 70% | Cu-mediated, K₂CO₃, ethanol | Column chromatography | |

| Diazotization | 94% | NaNO₂/HCl, 0–5°C, ethanol/water | Filtration, drying |

How can researchers resolve conflicting NMR data when characterizing this compound derivatives?

Advanced Methodological Answer:

Conflicting NMR data often arise from tautomerism, impurities, or solvent effects. To address this:

Use 2D NMR Techniques : Correlate ¹H-¹³C HSQC and HMBC to confirm connectivity and eliminate ambiguity in aromatic proton assignments .

Solvent Standardization : Employ deuterated DMSO or CDCl₃ consistently, as solvent-induced shifts can alter peak positions .

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) or published spectra of structurally analogous compounds .

Example : In , N-(benzo[h]quinolin-6-yl)formamide (13a) was characterized using ¹H NMR (δ 8.90 ppm for formyl proton) and ¹³C NMR (δ 163.2 ppm for carbonyl), consistent with its tautomeric form .

What spectroscopic techniques are essential for characterizing this compound?

Basic Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identifies formamide C=O stretches (~1670–1690 cm⁻¹) and N-H bends (~3200 cm⁻¹) .

- Multinuclear NMR : ¹H NMR resolves quinoline aromatic protons (δ 7.5–9.0 ppm) and formamide protons (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and quinoline carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Tip : For complex mixtures, hyphenated techniques like LC-MS or GC-MS can separate and identify intermediates .

How to design experiments to evaluate the bioactivity of this compound derivatives?

Advanced Methodological Answer:

Target Selection : Prioritize derivatives with substituents known to enhance bioactivity (e.g., bromo or methyl groups at specific positions) .

In Vitro Assays :

- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .

- Fluorescence Probes : Test 8-amidoquinoline derivatives for metal ion sensing (e.g., Zn²⁺ or Cu²⁺) via fluorescence quenching/enhancement .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Example : reported N-(quinolin-6-yl)propanehydrazonoyl chloride (8) derivatives showing anticancer potential, with IC₅₀ values determined via dose-response curves .

What strategies are recommended for crystallizing this compound derivatives for X-ray diffraction?

Advanced Methodological Answer:

Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth. Slow evaporation at 4°C enhances lattice formation .

SHELX Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness for high-resolution or twinned data. Validate hydrogen bonding and π-π stacking interactions .

Data Validation : Cross-check with Mercury or Olex2 for thermal ellipsoid visualization and residual density analysis .

Case Study : In , crystals of benzoquinoline derivatives were grown in ethanol and analyzed using SHELX, confirming planar quinoline frameworks .

How to address low yields in the synthesis of this compound derivatives?

Methodological Answer:

Optimize Stoichiometry : Excess reagents (e.g., K₂CO₃ in Friedländer annulation) drive reactions to completion .

Temperature Control : Maintain low temperatures (0–5°C) during diazotization to prevent side reactions .

Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate polar byproducts .

Example : achieved 94% yield for N-(quinolin-6-yl)propanehydrazonoyl chloride (8) by strict temperature control and rapid quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.